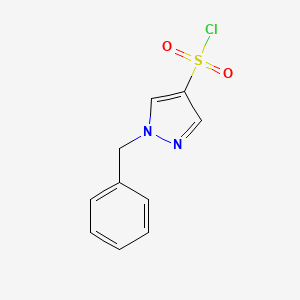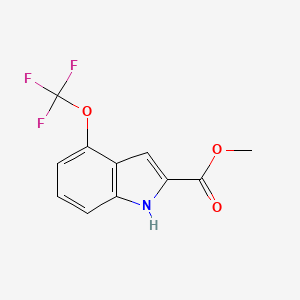
4-(三氟甲氧基)-1H-吲哚-2-羧酸甲酯
描述
Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is a fluorinated organic compound characterized by its indole core structure and trifluoromethoxy group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(trifluoromethoxy)aniline as the starting material.
Indole Formation: The aniline undergoes cyclization to form the indole ring. This can be achieved through the Fischer indole synthesis, which involves heating the aniline with a ketone in the presence of an acid catalyst.
Carboxylation: The indole ring is then carboxylated to introduce the carboxylate group. This can be done using reagents like carbon monoxide in the presence of a palladium catalyst.
Methylation: Finally, the carboxylate group is methylated using methyl iodide or dimethyl sulfate to yield the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. Continuous flow reactors and large-scale reactors are used to ensure consistent quality and yield. Process optimization, including temperature control and reaction time, is crucial for industrial-scale production.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylate group to an alcohol.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indole-2-carboxylic alcohol derivatives.
Substitution: Substituted indole derivatives with various functional groups.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex fluorinated molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound has been studied for its potential biological activity. It can interact with various biological targets, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in pharmaceuticals. Its fluorinated nature may enhance the bioavailability and stability of drug molecules.
Industry: In the chemical industry, it is used as a building block for the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
Target of Action
The primary targets of a compound depend on its chemical structure and properties. For instance, compounds with a trifluoromethoxy group are often used in the design of inhibitors of soluble epoxide hydrolase (sEH), a promising target for therapy of hypertonia, tuberculosis, renal pathologies, and other diseases .
Mode of Action
The mode of action of a compound refers to how it interacts with its target. For example, in the case of sEH inhibitors, the compound binds to the active site of the enzyme, preventing it from carrying out its function .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its mode of action and the biochemical pathways it affects. For an sEH inhibitor, the result of action could be a decrease in inflammation and blood pressure .
相似化合物的比较
Methyl 4-(trifluoromethoxy)benzoate: This compound has a similar structure but lacks the indole ring.
N-Methyl-4-(trifluoromethoxy)aniline: This compound has an aniline group instead of the carboxylate group.
Uniqueness: Methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate is unique due to its indole core, which imparts distinct chemical and biological properties compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
methyl 4-(trifluoromethoxy)-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO3/c1-17-10(16)8-5-6-7(15-8)3-2-4-9(6)18-11(12,13)14/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHAFUVQADNZSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC=C2OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(4-Cyanophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1518039.png)
![Ethyl({5-[4-(trifluoromethyl)phenyl]furan-2-yl}methyl)amine](/img/structure/B1518040.png)
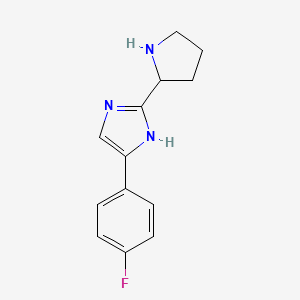

![3-[(3-Chloropropanoyl)amino]benzoic acid](/img/structure/B1518044.png)
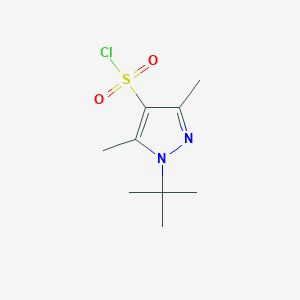
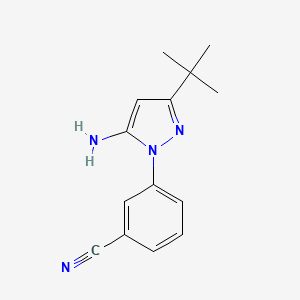
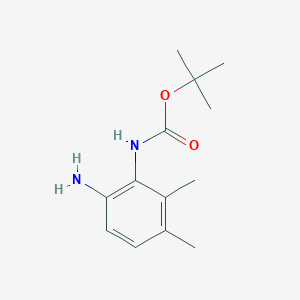
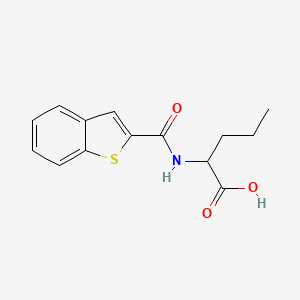
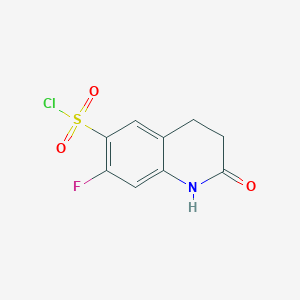
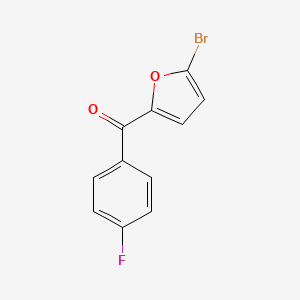

![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
